4-Bromo-5-methyloxazole hcl 4-Bromo-5-methyloxazole hcl
Brand Name: Vulcanchem
CAS No.: 2287288-05-3
VCID: VC5450423
InChI: InChI=1S/C4H4BrNO.ClH/c1-3-4(5)6-2-7-3;/h2H,1H3;1H
SMILES: CC1=C(N=CO1)Br.Cl
Molecular Formula: C4H5BrClNO
Molecular Weight: 198.44

4-Bromo-5-methyloxazole hcl

CAS No.: 2287288-05-3

Cat. No.: VC5450423

Molecular Formula: C4H5BrClNO

Molecular Weight: 198.44

* For research use only. Not for human or veterinary use.

4-Bromo-5-methyloxazole hcl - 2287288-05-3

Specification

CAS No. 2287288-05-3
Molecular Formula C4H5BrClNO
Molecular Weight 198.44
IUPAC Name 4-bromo-5-methyl-1,3-oxazole;hydrochloride
Standard InChI InChI=1S/C4H4BrNO.ClH/c1-3-4(5)6-2-7-3;/h2H,1H3;1H
Standard InChI Key GNRXWLHMHUDYCH-UHFFFAOYSA-N
SMILES CC1=C(N=CO1)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-bromo-5-methyloxazole hydrochloride comprises a planar oxazole ring system with nitrogen at position 1 and oxygen at position 3. The bromine atom at position 4 contributes to electrophilic reactivity, while the methyl group at position 5 introduces steric hindrance, influencing regioselectivity in subsequent reactions . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC4H5BrClNO\text{C}_4\text{H}_5\text{BrClNO}
Molecular Weight198.44 g/mol
IUPAC Name4-bromo-5-methyl-1,3-oxazole; hydrochloride
SMILES NotationCC1=C(N=CO1)Br.Cl
SolubilityNot publicly reported

The compound’s hydrochloride salt form enhances stability and solubility in polar solvents, though specific solubility data remain proprietary. Computational models predict a dipole moment of 3.2D3.2 \, \text{D} due to the electronegative bromine and chloride ions .

Synthesis and Manufacturing

Halogen Dance Reaction

A prominent synthesis route involves a halogen dance reaction using lithium diisopropylamide (LDA) as a base. In this method, 5-methyloxazole is deprotonated at low temperatures (78C-78^\circ \text{C}) to generate a lithium intermediate, which undergoes bromination at position 4. Subsequent quenching with gaseous HCl yields the hydrochloride salt with purities exceeding 95% . This one-pot procedure avoids hazardous nitration steps, achieving a yield of 87.6% in optimized conditions .

Alternative Routes

Cyclization of α-bromo ketones with ammonium acetate represents another pathway, though yields are lower (<70%<70\%). Comparative analysis of methods reveals trade-offs between scalability and selectivity:

MethodYield (%)Purity (%)Key Advantage
Halogen Dance (LDA)87.695High regioselectivity
Cyclization68.288Simplified reagent handling

The halogen dance method is preferred for industrial-scale production due to reduced waste and higher throughput .

Chemical Reactivity and Derivitization

4-Bromo-5-methyloxazole hydrochloride serves as a versatile intermediate in cross-coupling reactions. The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl oxazoles. For example, reaction with phenylboronic acid in the presence of Pd(PPh3_3)4_4 yields 4-phenyl-5-methyloxazole, a scaffold prevalent in kinase inhibitors .

Electrophilic aromatic substitution at position 2 is facilitated by the electron-withdrawing bromine, allowing nitration and sulfonation under mild conditions. Additionally, the methyl group undergoes oxidation to a carboxylic acid using KMnO4_4, expanding utility in peptide mimetics .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus), attributed to interference with cell wall synthesis via binding to penicillin-binding proteins. The bromine atom enhances membrane permeability, as evidenced by fluorescent probe assays.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing EGFR inhibitors, such as osimertinib analogs, where the oxazole ring improves metabolic stability . Commercial suppliers list it at $320–$450 per gram, reflecting demand in oncology research.

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances CO2_2 adsorption capacity by 18% compared to unmodified frameworks, likely due to polar interactions with the oxazole ring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator